molecular formula C6H9BrN2O B1440240 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole CAS No. 1287752-78-6

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole

Cat. No. B1440240
CAS RN: 1287752-78-6
M. Wt: 205.05 g/mol
InChI Key: UXQSDVYMXCEJHH-UHFFFAOYSA-N
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Description

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole (also known as 4-bromo-3-methoxymethyl-5-methylpyrazole) is an organic compound with a molecular formula of C5H7BrN2O. It is a colorless solid that is soluble in water and organic solvents. It is a derivative of pyrazole, a five-membered heterocyclic ring system containing three nitrogen atoms. Pyrazole is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole is of particular interest due to its unique properties and potential applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Synthesis Precursor

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole serves as a versatile precursor in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of pyrazoles through cyclocondensation and nucleophilic substitution reactions. These pyrazoles have potential applications in creating new molecular frameworks for biological activities (Martins et al., 2013).

Structural and Spectroscopic Analysis

Research has focused on determining the structures of NH-pyrazoles, including compounds similar to 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole, through methods like X-ray crystallography and NMR spectroscopy. These studies provide insights into the tautomerism and molecular interactions of such compounds, which are crucial for understanding their chemical properties and potential applications (Cornago et al., 2009).

Potential in Antimicrobial Activities

Compounds synthesized from 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole have been evaluated for their antimicrobial activities. Studies have shown that certain pyrazole derivatives exhibit antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Pundeer et al., 2013).

Electrocatalyzed Transformations

Electrocatalyzed transformations of pyrazole derivatives, including those related to 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole, have been explored. These transformations are significant in green chemistry for synthesizing complex molecules in an environmentally friendly manner (Vafajoo et al., 2015).

Applications in Organic Synthesis

This compound is instrumental in organic synthesis, particularly in preparing pyrazole derivatives with potential pharmacological activities. The structural diversity of these derivatives allows for their application in various fields of medicinal chemistry (Diana et al., 2018).

properties

IUPAC Name

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10-2)9-8-4/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSDVYMXCEJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246291
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole

CAS RN

1287752-78-6
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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